Angiotensin III - 12687-51-3

Angiotensin III

Catalog Number: EVT-1185898
CAS Number: 12687-51-3
Molecular Formula: C46H66N12O9
Molecular Weight: 931.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Angiotensin III, also known as des-Asp1-angiotensin II, is a heptapeptide hormone belonging to the renin-angiotensin system (RAS). It is a metabolite of angiotensin II, formed by the action of aminopeptidase A [, ]. Angiotensin III is a potent steroidogenic agent, stimulating aldosterone biosynthesis in the adrenal cortex [, , , ]. It also exhibits vasoconstrictor properties, albeit less potent than angiotensin II [, , , ].

Future Directions
  • Elucidating the Physiological Significance of Angiotensin III: While recognized as a potent steroidogenic agent, the precise physiological role of angiotensin III in regulating blood pressure and aldosterone secretion remains an area for further investigation [, ].
  • Understanding the Interplay between Angiotensin III and Other RAS Components: Investigating how angiotensin III interacts with other RAS components, including Angiotensin-(1-7) and ACE2, is crucial for a comprehensive understanding of RAS function [].
  • Developing Novel Therapeutic Strategies: Further research on angiotensin III could lead to developing new therapeutic approaches for hypertension and other cardiovascular diseases, potentially targeting specific aminopeptidases involved in its metabolism [, , ].
Source and Classification

Angiotensin III is classified as a bioactive peptide within the renin-angiotensin system. It is synthesized from angiotensin II through the action of glutamyl aminopeptidase A, which cleaves the N-terminal aspartic acid residue from angiotensin II. This modification results in a heptapeptide with the sequence Arg-Val-Tyr-Ile-His-Pro-Phe. Angiotensin III retains significant biological activity, exhibiting approximately 40% of the vasopressor activity of angiotensin II but has full aldosterone-producing activity, making it critical in fluid and electrolyte balance .

Synthesis Analysis

The synthesis of angiotensin III occurs through a series of enzymatic reactions:

  1. Formation of Angiotensin I: Renin cleaves angiotensinogen to produce angiotensin I, a decapeptide.
  2. Conversion to Angiotensin II: Angiotensin I is converted to angiotensin II by angiotensin-converting enzyme (ACE), which removes two amino acids from the C-terminus.
  3. Formation of Angiotensin III: Angiotensin II is then converted to angiotensin III by glutamyl aminopeptidase A, which cleaves the N-terminal aspartic acid residue.

The enzymatic pathways involved in this synthesis are critical for understanding how angiotensin III is produced and regulated within the body .

Molecular Structure Analysis

Angiotensin III has a molecular formula of C46H66N12O9C_{46}H_{66}N_{12}O_{9} and a molecular weight of approximately 931.09 g/mol. The structural characteristics include:

  • Peptide Sequence: Arg-Val-Tyr-Ile-His-Pro-Phe
  • Functional Groups: The structure features multiple amine groups due to its peptide nature, contributing to its interaction with receptors.

The three-dimensional conformation of angiotensin III allows it to bind effectively to both type 1 and type 2 angiotensin receptors, facilitating its physiological effects .

Chemical Reactions Analysis

Angiotensin III participates in several important chemical reactions:

  1. Binding Reactions: It binds to angiotensin receptors (AT1 and AT2), mediating various physiological responses such as vasoconstriction and aldosterone secretion.
  2. Degradation Reactions: Angiotensin III can be further degraded by membrane alanyl aminopeptidase N, which cleaves the N-terminal arginine residue to form angiotensin IV.
  3. Interaction with Other Peptides: Angiotensin III can influence the synthesis and secretion of other peptides involved in blood pressure regulation and fluid balance.

These reactions are vital for maintaining homeostasis and responding to physiological changes .

Mechanism of Action

The mechanism of action of angiotensin III primarily involves its interaction with specific receptors:

  • AT1 Receptor Activation: Angiotensin III binds to AT1 receptors, leading to vasoconstriction, increased blood pressure, and stimulation of aldosterone secretion from the adrenal cortex.
  • AT2 Receptor Activation: While AT2 receptor activation can counteract some effects mediated by AT1 receptors, angiotensin III's action on AT2 receptors promotes natriuresis (excretion of sodium) under certain conditions.
Physical and Chemical Properties Analysis

Angiotensin III exhibits several notable physical and chemical properties:

These properties are crucial for both laboratory studies and potential therapeutic applications involving angiotensin III .

Applications

Angiotensin III has several scientific applications:

  1. Hypertension Research: Its role in blood pressure regulation makes it a target for studying hypertension mechanisms.
  2. Pharmacological Development: Understanding its actions can lead to new antihypertensive therapies that modulate the renin-angiotensin system.
  3. Cardiovascular Studies: Investigating its effects on cardiac function can provide insights into heart disease treatments.

Research continues into the therapeutic potential of targeting angiotensin III pathways for managing hypertension and related cardiovascular disorders .

Introduction to Angiotensin III in the Renin-Angiotensin System (RAS)

Biochemical Structure and Generation Pathways of Angiotensin III

Angiotensin III (Ang III), with the amino acid sequence Arg²-Val³-Tyr⁴-Ile⁵-His⁶-Pro⁷-Phe⁸, is a heptapeptide formed by the enzymatic cleavage of the N-terminal aspartic acid residue from angiotensin II (Ang II; Asp¹-Arg²-Val³-Tyr⁴-Ile⁵-His⁶-Pro⁷-Phe⁸). This hydrolysis reaction is catalyzed primarily by aminopeptidase A (glutamyl aminopeptidase A), a zinc-dependent membrane-bound metalloprotease abundantly expressed in vascular endothelial cells, renal proximal tubules, and cerebral structures [1] [10]. Alternative enzymatic pathways involve aspartyl aminopeptidase, contributing to tissue-specific generation of angiotensin III [4].

Angiotensin III undergoes further degradation via aminopeptidase N (alanyl aminopeptidase N), which cleaves its N-terminal arginine to yield angiotensin IV (Arg²-Val³-Tyr⁴-Ile⁵-His⁶). This positions angiotensin III at a critical metabolic juncture within the renin-angiotensin cascade, influencing its bioavailability and biological activity [5] [10]. Liquid chromatography-tandem mass spectrometry analyses of murine tissues reveal significant concentrations of angiotensin III in both plasma and kidney, underscoring its physiological relevance. Notably, the aminopeptidase A/angiotensin III axis demonstrates dominance over the angiotensin-converting enzyme 2/angiotensin-(1-7) pathway in angiotensin II metabolism, particularly in renal tissues [2].

Table 1: Enzymatic Pathways Governing Angiotensin III Metabolism

EnzymeActionSubstrateProductPrimary Tissue Localization
Aminopeptidase ACleaves N-terminal Asp¹Angiotensin IIAngiotensin IIIVascular endothelium, Kidney, Brain
Aspartyl AminopeptidaseCleaves N-terminal Asp¹Angiotensin IIAngiotensin IIIWidespread
Aminopeptidase NCleaves N-terminal Arg²Angiotensin IIIAngiotensin IVKidney, Intestine, Brain, Lung
Angiotensin-Converting EnzymeCleaves C-terminal His⁹-Leu¹⁰Angiotensin IAngiotensin IIPulmonary endothelium

Comparative Analysis of RAS Peptides: Angiotensin II, III, and IV

Angiotensin II, angiotensin III, and angiotensin IV represent distinct yet interconnected effector peptides within the renin-angiotensin system cascade, exhibiting unique receptor binding profiles, physiological effects, and metabolic stability.

Receptor Binding and Signaling

Angiotensin II demonstrates high affinity for both angiotensin type 1 and type 2 receptors. In contrast, angiotensin III exhibits reduced binding affinity (~25-30%) for the angiotensin type 1 receptor compared to angiotensin II but maintains comparable or even higher affinity for the angiotensin type 2 receptor. This differential binding underlies angiotensin III's preferential stimulation of aldosterone secretion via angiotensin type 2 receptors in adrenal glomerulosa cells and its potent vasopressin-releasing effects in the hypothalamus [1] [4] [6]. Angiotensin IV binds weakly to angiotensin type 1/type 2 receptors but exhibits high specificity for the angiotensin type 4 receptor (insulin-regulated aminopeptidase), implicated in cognitive functions, cerebral blood flow, and renal electrolyte handling [7] [10].

Physiological Functions

  • Cardiovascular & Renal Effects: Angiotensin II potently induces vasoconstriction and sodium retention via angiotensin type 1 receptors. Angiotensin III shares pressor effects but at reduced potency (~40% of angiotensin II). Crucially, angiotensin III stimulates natriuresis (sodium excretion) through angiotensin type 2 receptor activation in renal tubules, counteracting angiotensin II's sodium-retentive actions [1] [6]. Angiotensin IV influences renal blood flow and may modulate sodium transport.
  • Neuroendocrine Effects: Angiotensin III is the primary mediator of angiotensin-induced vasopressin release from the hypothalamus and pituitary. Experimental inhibition of brain aminopeptidase A (blocking angiotensin II to angiotensin III conversion) abolishes angiotensin II-induced vasopressin secretion, whereas aminopeptidase N inhibition (prolonging angiotensin III half-life) potentiates it [5] [10]. Angiotensin II requires conversion to angiotensin III to exert this effect.
  • Tissue-Specific Actions: Angiotensin III demonstrates significant effects in non-cardiovascular tissues. It stimulates analgesia in murine models, influences glycemic control, and exhibits mitogenic effects on prostate cancer cells. Notably, angiotensin III promotes migration in both androgen-dependent (LNCaP) and androgen-independent (DU-145) prostate cancer cell lines, whereas angiotensin II primarily affects androgen-independent lines [9].

Table 2: Comparative Profile of Key Angiotensin Peptides

PropertyAngiotensin IIAngiotensin IIIAngiotensin IV
Amino Acid SequenceAsp-Arg-Val-Tyr-Ile-His-Pro-PheArg-Val-Tyr-Ile-His-Pro-PheVal-Tyr-Ile-His-Pro-Phe
Primary ReceptorsAT1R, AT2RAT1R, AT2R (Higher AT2R affinity)IRAP/AT4R
Half-Life< 60 secondsShort (Similar to Ang II)Longer than Ang II/Ang III
VasoconstrictionPotentModerate (~40% of Ang II)Weak/None
Aldosterone ReleasePotentPotent (via AT2R)Minimal
Vasopressin ReleaseModerate (Requires conversion to Ang III)Potent (Primary Mediator)None
NatriuresisAntinatriuretic (AT1R)Promotes (AT2R-mediated)Variable Effects
Central EffectsThirst, Sympathetic activationSimilar to Ang II, Potent VP releaseMemory facilitation

Historical Evolution of Angiotensin III Research in Cardiovascular and Renal Physiology

The understanding of angiotensin III has evolved from initial perceptions as a degradation product to recognition as a physiologically significant peptide with distinct and non-redundant functions within the renin-angiotensin system.

Early Metabolic Studies (1970s-1980s)

Initial research focused on angiotensin II metabolism. The identification of aminopeptidase activity converting angiotensin II to a heptapeptide (initially termed angiotensin "A" or "des-Asp¹-angiotensin II") laid the foundation. Seminal work by Goodfriend and Peach in the late 1960s and 1970s characterized the biological activity of this heptapeptide, later standardized as angiotensin III. Early studies demonstrated its ability to stimulate aldosterone secretion and elevate blood pressure, albeit with lower potency than angiotensin II in peripheral systems [4] [7]. This period established angiotensin III as a biologically active metabolite rather than an inactive breakdown product.

Central Nervous System Focus and the "Angiotensin III Hypothesis" (1990s)

The 1990s witnessed a paradigm shift with investigations into the brain renin-angiotensin system. Critical studies by Harding, Felix, Wright, and others revealed that many central effects attributed to angiotensin II, particularly vasopressin release and dipsogenesis (thirst), depended on its conversion to angiotensin III. Intracerebroventricular injection studies in rodents demonstrated that inhibitors of aminopeptidase A (blocking angiotensin III formation) abolished angiotensin II-induced vasopressin release and drinking behavior. Conversely, inhibitors of aminopeptidase N (blocking angiotensin III degradation) potentiated these responses. This led to the formulation of the "Angiotensin III Hypothesis," proposing angiotensin III as the primary effector peptide for specific central renin-angiotensin system functions [5] [7] [10]. Concurrently, research identified angiotensin III as the predominant angiotensin peptide stimulating atrial natriuretic peptide release from the heart [6].

Receptor Specificity and Cardiovascular/Renal Physiology Refinement (2000s-Present)

The cloning and characterization of angiotensin receptor subtypes (angiotensin type 1 and type 2) provided tools to dissect angiotensin III's actions. Research demonstrated angiotensin III's significant role in activating angiotensin type 2 receptors, linking it to vasodilatory, natriuretic, and antifibrotic pathways counteracting angiotensin type 1 receptor activation. Studies using selective aminopeptidase inhibitors and advanced peptidomics (e.g., LC-MS/MS) confirmed significant angiotensin III levels in plasma and kidneys, highlighting its systemic importance beyond the central nervous system [2] [6]. Clinical correlative studies emerged, such as findings of reduced circulating angiotensin III levels in patients with coronary atherosclerosis compared to controls, suggesting potential pathophysiological relevance [3]. Furthermore, research expanded into non-classical roles, including potential analgesic effects and influences on glycemic control and cancer cell proliferation [1] [9].

Time PeriodMajor AdvanceSignificance
1970sIdentification of Ang III (des-Asp¹-Ang II) & its biological activityEstablished Ang III as a bioactive metabolite capable of aldosterone release and pressor effects.
1980sCharacterization of Aminopeptidase A (APA) & N (APN)Defined enzymatic pathways for Ang III generation (APA) and degradation (APN).
Early 1990sDiscovery of AT1 and AT2 Receptor SubtypesProvided molecular targets for understanding differential effects of angiotensins.
Mid-Late 1990s"Angiotensin III Hypothesis" for Central RAS EffectsDemonstrated critical dependence of brain Ang II effects (VP release, thirst) on conversion to Ang III.
2000sLinkage of Ang III to AT2 Receptor ActivationElucidated role of Ang III in AT2R-mediated natriuresis and vasodilation.
2010s-PresentLC-MS/MS Quantification in Tissues; Clinical Correlates; Non-CV RolesConfirmed physiological levels in plasma/kidney; Implicated in atherosclerosis, pain, metabolism, cancer.

Properties

CAS Number

12687-51-3

Product Name

Angiotensin III

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

Molecular Formula

C46H66N12O9

Molecular Weight

931.1 g/mol

InChI

InChI=1S/C46H66N12O9/c1-5-27(4)38(57-40(61)33(21-29-15-17-31(59)18-16-29)53-42(63)37(26(2)3)56-39(60)32(47)13-9-19-51-46(48)49)43(64)54-34(23-30-24-50-25-52-30)44(65)58-20-10-14-36(58)41(62)55-35(45(66)67)22-28-11-7-6-8-12-28/h6-8,11-12,15-18,24-27,32-38,59H,5,9-10,13-14,19-23,47H2,1-4H3,(H,50,52)(H,53,63)(H,54,64)(H,55,62)(H,56,60)(H,57,61)(H,66,67)(H4,48,49,51)/t27-,32-,33-,34-,35-,36-,37-,38-/m0/s1

InChI Key

QMMRCKSBBNJCMR-KMZPNFOHSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N

Synonyms

Angiotensin II, Des-Asp
Angiotensin III
Des Asp Angiotensin II
Des Aspartyl Angiotensin II
Des-Asp Angiotensin II
Des-Aspartyl-Angiotensin II

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.